molecular formula C14H10Cl3NO B195794 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide CAS No. 15308-01-7

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Cat. No. B195794
CAS RN: 15308-01-7
M. Wt: 314.6 g/mol
InChI Key: BPEUHDIEZQWRGC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichlorophenyl)propanamide is a chemical compound with the CAS Number: 42276-43-7 . It has a molecular weight of 252.53 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(2,6-dichlorophenyl)propanamide is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

2-Chloro-N-(2,6-dichlorophenyl)propanamide is a powder at room temperature . It has a molecular weight of 252.53 .

Scientific Research Applications

  • Studies on halogenated N,2-diarylacetamides, including 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, have reported on their molecular conformations and supramolecular assembly, which are critical for understanding their chemical properties and potential applications (Nayak et al., 2014).

  • Research on the conformation of N—H bonds in similar chloroacetamide compounds has been conducted, providing insights into the structural aspects of these molecules, which is essential for their potential applications in various fields (Gowda et al., 2007).

  • Chloroacetamides like 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide have been studied for their inhibitory effects on fatty acid synthesis in green algae, indicating potential applications in herbicide development (Weisshaar & Böger, 1989).

  • Synthesis and antimicrobial activity of novel compounds related to 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide have been explored, suggesting potential applications in pharmaceuticals and antimicrobial agents (Mistry et al., 2009).

  • The compound's potential use in anticonvulsant therapies has been investigated, highlighting its relevance in medicinal chemistry (Soyer et al., 2004).

  • Studies on the metabolism of chloroacetamide herbicides and their impact on human and animal health have provided insights into the environmental and health implications of these compounds (Coleman et al., 2000).

properties

IUPAC Name

2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUHDIEZQWRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165215
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

CAS RN

15308-01-7
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source EPA DSSTox
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Record name 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Wang, M Liu, M Jiang, L Wan, W Li… - … A European Journal, 2022 - Wiley Online Library
Diclofenac sodium is a widely used nonsteroidal anti‐inflammatory drug (NSAID) as over‐the‐counter (OTC) medication for the treatment of inflammatory diseases. Herein, the …
JB Clark - 2007 - core.ac.uk
The demand for high purity compounds in the pharmaceutical industry has led to a greater interest in purification techniques. Preparative chromatography has become a useful …
Number of citations: 5 core.ac.uk
RA Shaalan, TS Belal - Scientia pharmaceutica, 2013 - mdpi.com
A simple, rapid, and highly selective HPLC-DAD method was developed for the simultaneous determination of diclofenac sodium (DIC) and diflunisal (DIF) in pure form and in their …
Number of citations: 35 www.mdpi.com
NM Habib, NS Abdelwhab… - Analytical Chemistry …, 2015 - Taylor & Francis
This search article describes accurate, precise and sensitive TLC-densitometric and HPLC– DAD methods which have been developed and validated for simultaneous determination of …
Number of citations: 5 www.tandfonline.com

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